molecular formula C6H4N2O3 B12347667 2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde

2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde

Cat. No.: B12347667
M. Wt: 152.11 g/mol
InChI Key: CHEFTLQYHHCRRJ-UHFFFAOYSA-N
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Description

2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of β-dicarbonyl compounds with urea or thiourea under acidic or basic conditions. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
  • 1,3,4-Thiadiazole derivatives
  • Imidazole derivatives

Uniqueness

2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde is unique due to its specific structure and the presence of both dioxo and carbaldehyde functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

2-methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde

InChI

InChI=1S/C6H4N2O3/c1-3-7-5(10)4(2-9)6(11)8-3/h2H,1H3

InChI Key

CHEFTLQYHHCRRJ-UHFFFAOYSA-N

Canonical SMILES

C[C+]1[N-]C(=O)[C+](C(=O)[N-]1)C=O

Origin of Product

United States

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